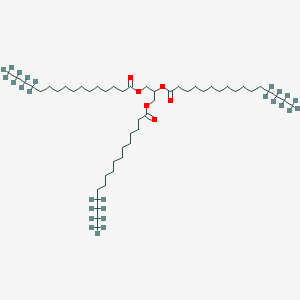

Propane-1,2,3-triyl tripalmitate-d27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C51H98O6 |

|---|---|

Poids moléculaire |

834.5 g/mol |

Nom IUPAC |

2,3-bis(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

Clé InChI |

PVNIQBQSYATKKL-DGRGSPICSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Propane-1,2,3-triyl tripalmitate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Propane-1,2,3-triyl tripalmitate-d27, a deuterated analog of tripalmitin. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds for metabolic research, lipidomics, and as internal standards in quantitative analyses.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Value (Propane-1,2,3-triyl tripalmitate) | Value (Propane-1,2,3-triyl tripalmitate-d93) | Notes |

| Synonyms | Tripalmitin, Glyceryl tripalmitate | Tripalmitin (trispalmitoyl-D93) | The -d27 variant would have similar synonyms with the deuteration level specified. |

| Chemical Formula | C₅₁H₉₈O₆[1] | C₅₁H₅D₉₃O₆[2] | The formula for the -d27 variant would be C₅₁H₇₁D₂₇O₆. |

| Molecular Weight | 807.339 g/mol [1] | 900.89 g/mol [2] | The calculated molecular weight for the -d27 variant is approximately 834.5 g/mol . |

| CAS Number (Unlabeled) | 555-44-2[1][2] | 555-44-2[2] | This is the CAS number for the non-deuterated compound. |

| CAS Number (Labeled) | Not specified | 241157-04-0[2] | A specific CAS number would be assigned to the -d27 variant. |

| Appearance | White, waxy solid | Not specified | Expected to be a white solid. |

Table 2: Physical Properties

| Property | Value (Tripalmitin) | Notes |

| Melting Point | 66-67 °C[3] | The melting point of the deuterated analog is expected to be very similar. |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ether.[4] | Deuteration does not significantly alter solubility in common solvents. |

| Storage Temperature | -20°C[2] | Recommended for long-term stability. |

Experimental Protocols

The synthesis and analysis of deuterated lipids like this compound require specialized protocols. Below are detailed methodologies for its synthesis and characterization.

Synthesis of Deuterated Triglycerides

The synthesis of deuterated triglycerides can be achieved through the esterification of glycerol with deuterated fatty acids. A general protocol is outlined below.

Objective: To synthesize this compound from glycerol and deuterated palmitic acid.

Materials:

-

Glycerol

-

Palmitic acid-d27

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) as a catalyst

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve glycerol and a stoichiometric excess (e.g., 3.3 equivalents) of palmitic acid-d27 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Coupling Reaction: Add DMAP (catalytic amount) to the solution. In a separate flask, dissolve DCC (e.g., 3.3 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the glycerol and fatty acid mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analysis by Mass Spectrometry

Mass spectrometry is a critical technique for confirming the molecular weight and isotopic enrichment of this compound.

Objective: To determine the molecular weight and deuterium incorporation of the synthesized product.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., chloroform/methanol mixture).

-

Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.

-

For LC-MS, use a C18 reversed-phase column with a gradient of mobile phases such as acetonitrile/water and isopropanol/acetonitrile, both containing a suitable additive like ammonium formate.

Data Acquisition:

-

Acquire mass spectra in full scan mode to determine the molecular ion peak.

-

The expected m/z for the [M+H]⁺ ion of this compound is approximately 835.5.

-

Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis.

Analysis by NMR Spectroscopy

NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.

Objective: To verify the chemical structure and the extent of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: The proton spectrum will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated.

-

²H NMR: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

-

¹³C NMR: The carbon spectrum will show changes in the multiplicity of signals for carbons attached to deuterium due to C-D coupling.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research applications, primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to slower metabolic cleavage.

-

Metabolic Studies: It is used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dietary fats. The metabolic fate of the deuterated tripalmitin can be tracked and quantified using mass spectrometry.[5][6]

-

Lipidomics: In lipidomics workflows, deuterated lipids are widely used as internal standards for the accurate quantification of endogenous lipids in complex biological samples.[7][8] Their chemical similarity to the analytes of interest ensures that they behave similarly during sample preparation and analysis, thus correcting for variations.

-

Drug Development: Understanding the interaction of drugs with lipid metabolism is crucial. Deuterated lipids can be used to investigate how a drug candidate affects lipid synthesis, turnover, and signaling pathways.

Visualizations

Synthesis Workflow

Figure 1: Synthesis Workflow for Deuterated Triglycerides.

Lipidomics Experimental Workflow

Figure 2: Lipidomics Workflow Using a Deuterated Internal Standard.

Metabolic Fate Logical Diagram

Figure 3: Logical Flow of a Metabolic Fate Study.

References

- 1. benchchem.com [benchchem.com]

- 2. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]

- 3. Documents download module [ec.europa.eu]

- 4. targetmol.com [targetmol.com]

- 5. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Tripalmitin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of deuterated tripalmitin (Tripalmitin-d93), a valuable internal standard and tracer for lipidomics, metabolic research, and drug development. The methodologies detailed herein are compiled from established chemical principles and analytical techniques.

Synthesis of Deuterated Tripalmitin (Tripalmitin-d93)

The synthesis of Tripalmitin-d93 is achieved through the direct esterification of glycerol with three equivalents of deuterated palmitic acid (Palmitic acid-d31). This reaction is typically acid-catalyzed, leading to the formation of a triester.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines a general procedure for the synthesis of deuterated tripalmitin. Researchers should optimize reaction conditions based on available laboratory equipment and desired purity.

Materials:

-

Glycerol

-

Palmitic acid-d31 (perdeuterated)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene or another suitable azeotropic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., hexane, diethyl ether, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol and 3.3 equivalents of palmitic acid-d31.

-

Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.5 mol% relative to glycerol).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours at a temperature of around 240°C.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or hexane.

-

Neutralization and Washing: Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Column Chromatography

The crude product is purified by silica gel column chromatography to isolate the deuterated tripalmitin from any remaining starting materials and mono- or di-glyceride byproducts.

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. Triglycerides are relatively nonpolar and will elute with a low to moderate concentration of the more polar solvent (ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure deuterated tripalmitin.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated tripalmitin as a white solid.

Synthesis Workflow Diagram

Synthesis workflow for deuterated tripalmitin.

Characterization of Deuterated Tripalmitin

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated tripalmitin. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: In a fully deuterated tripalmitin sample, the proton NMR spectrum should show a significant reduction or complete absence of signals corresponding to the palmitoyl chains. Residual proton signals may be observed for the glycerol backbone.

²H NMR Spectroscopy: Deuterium NMR is a powerful tool for confirming the incorporation of deuterium. The chemical shifts in ²H NMR are identical to those in ¹H NMR. The spectrum of deuterated tripalmitin is expected to show signals corresponding to the various deuterated positions along the fatty acid chains. For detailed structural analysis, dissolve the sample in a protonated solvent like chloroform (CHCl₃) to avoid large solvent signals in the deuterium spectrum.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ²H Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1, sn-3) | 4.10-4.35 | 4.10-4.35 |

| Glycerol CH (sn-2) | 5.25 | 5.25 |

| α-CH₂ (to C=O) | 2.30 | 2.30 |

| β-CH₂ | 1.62 | 1.62 |

| (CH₂)n | 1.25 | 1.25 |

| Terminal CH₃ | 0.88 | 0.88 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of triglycerides. The electron ionization (EI) mass spectrum of unlabeled tripalmitin serves as a reference for interpreting the spectrum of its deuterated analog.

GC-MS Experimental Protocol:

-

Column: A high-temperature capillary column suitable for lipid analysis (e.g., 5% diphenyl/95% dimethylpolysiloxane).

-

Injector Temperature: 350°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C.

-

Ramp 1: 5°C/min to 240°C.

-

Ramp 2: 2.5°C/min to 320°C.

-

Ramp 3: 1°C/min to 350°C.

-

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Expected Fragmentation Pattern:

The mass spectrum of tripalmitin is characterized by the loss of one of the palmitoyl chains from the molecular ion. For deuterated tripalmitin (C₅₁H₅D₉₃O₆, MW ≈ 900.9), the molecular ion peak [M]⁺ may be weak or absent. The most significant fragments arise from the loss of a deuterated palmitic acid residue.

| Fragment | Description | Expected m/z (Unlabeled Tripalmitin) | Expected m/z (Tripalmitin-d93) |

| [M]⁺ | Molecular Ion | 806.7 | ~900.9 |

| [M - RCOO]⁺ | Loss of one fatty acid residue | 551.5 | ~607.6 |

| [RCO]⁺ | Acylium ion | 239.2 | ~270.3 |

| [RCO + 74]⁺ | Rearrangement ion | 313.3 | ~344.4 |

| [RCO + 128]⁺ | Rearrangement ion | 367.3 | ~398.4 |

Note: R represents the C₁₅H₃₁ alkyl chain for unlabeled tripalmitin and C₁₅D₃₁ for deuterated tripalmitin.

The observation of the expected mass shifts in the fragment ions provides strong evidence for the successful synthesis of deuterated tripalmitin and allows for the assessment of its isotopic purity.

Characterization Workflow Diagram

Analytical workflow for deuterated tripalmitin.

Data Presentation

The quantitative data obtained from the characterization of synthesized deuterated tripalmitin should be summarized for clarity and comparison.

Table 1: Physicochemical Properties of Deuterated Tripalmitin

| Property | Unlabeled Tripalmitin | Deuterated Tripalmitin (Tripalmitin-d93) |

| Molecular Formula | C₅₁H₉₈O₆ | C₅₁H₅D₉₃O₆ |

| Molecular Weight | 807.3 g/mol | ~900.9 g/mol |

| Appearance | White solid | White solid |

Table 2: Key Mass Spectrometry Fragments (m/z)

| Fragment | Unlabeled Tripalmitin | Expected for Tripalmitin-d93 | Observed for Synthesized Product |

| [M - RCOO]⁺ | 551.5 | ~607.6 | [Experimental Value] |

| [RCO]⁺ | 239.2 | ~270.3 | [Experimental Value] |

| [RCO + 74]⁺ | 313.3 | ~344.4 | [Experimental Value] |

Table 3: ²H NMR Chemical Shifts

| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1, sn-3) | 4.10-4.35 | [Experimental Value] |

| Glycerol CH (sn-2) | 5.25 | [Experimental Value] |

| α-CD₂ (to C=O) | 2.30 | [Experimental Value] |

| β-CD₂ | 1.62 | [Experimental Value] |

| (CD₂)n | 1.25 | [Experimental Value] |

| Terminal CD₃ | 0.88 | [Experimental Value] |

This technical guide provides a foundational framework for the synthesis and characterization of deuterated tripalmitin. Adherence to these detailed protocols and analytical methods will enable researchers to produce and validate this important tool for advanced scientific investigation.

An In-depth Technical Guide to Propane-1,2,3-triyl tripalmitate-d27

This technical guide provides comprehensive information on Propane-1,2,3-triyl tripalmitate-d27 for researchers, scientists, and drug development professionals. The document covers its chemical identity, structure, and applications in metabolic research, including detailed experimental protocols.

Chemical Identity and Structure

Propane-1,2,3-triyl tripalmitate, also known as tripalmitin or glyceryl tripalmitate, is a triglyceride derived from three units of palmitic acid. The deuterated form, this compound, is a stable isotope-labeled version of this molecule, which is invaluable for metabolic research as a tracer.

1.1. CAS Number

1.2. Chemical Structure

The structure of Propane-1,2,3-triyl tripalmitate consists of a glycerol backbone esterified with three palmitic acid molecules. In the "-d27" isotopologue, 27 hydrogen atoms on the three palmitoyl chains are replaced with deuterium atoms. The exact location of the deuterium atoms can vary depending on the synthesis method, but they are typically distributed along the fatty acid chains.

1.3. Physicochemical Properties

The physicochemical properties of the deuterated compound are expected to be very similar to the non-deuterated form.

| Property | Value |

| Molecular Formula (non-deuterated) | C51H98O6[1][2][3] |

| Molecular Weight (non-deuterated) | 807.32 g/mol [3] |

| Appearance | White to off-white solid[7] |

| Solubility | Insoluble in water; soluble in ethanol, benzene, and chloroform.[2] |

Applications in Metabolic Research

Stable isotope-labeled lipids, such as this compound, are powerful tools for studying lipid metabolism. They are used as tracers in studies of:

-

De novo lipogenesis: Quantifying the synthesis of new fatty acids and triglycerides.[8]

-

Lipid turnover: Measuring the rates of synthesis and breakdown of triglycerides in various tissues.

-

Fatty acid metabolism: Tracing the metabolic fate of fatty acids, including their oxidation and incorporation into complex lipids.

-

Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug delivery systems.

Experimental Protocols

The following is a generalized protocol for an in vivo study of triglyceride turnover using a deuterated tracer like this compound. This protocol is based on established methods for studying lipid kinetics using stable isotopes.[8][9][10]

3.1. Materials

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Animal model (e.g., mice or rats)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry

-

Mass spectrometer (e.g., GC-MS or LC-MS)

3.2. Methodology

-

Tracer Administration: The deuterated triglyceride is administered to the study animals, typically orally or via injection. The dosage and route of administration will depend on the specific research question.

-

Sample Collection: Blood samples are collected at various time points after tracer administration to monitor the appearance and disappearance of the labeled lipid in the plasma.

-

Lipid Extraction: Lipids are extracted from the plasma samples using a standard method, such as the Bligh-Dyer or Folch extraction.

-

Sample Preparation: The extracted lipids are then prepared for mass spectrometry analysis. This may involve derivatization to improve chromatographic separation and ionization efficiency.

-

Mass Spectrometry Analysis: The isotopic enrichment of the triglyceride is measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This allows for the differentiation and quantification of the labeled and unlabeled triglyceride molecules.

-

Data Analysis: The data from the mass spectrometer is used to calculate kinetic parameters, such as the fractional synthesis rate and clearance rate of the triglyceride.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a metabolic study using a deuterated lipid tracer.

Caption: Experimental workflow for tracing lipid metabolism in vivo.

References

- 1. immunoportal.com [immunoportal.com]

- 2. Tripalmitin - Wikipedia [en.wikipedia.org]

- 3. Propane-1,2,3-triyl tripalmitate - CAS:555-44-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. targetmol.cn [targetmol.cn]

- 5. 1,2,3-Propanetriyl trihexadecanoate [chembk.com]

- 6. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. metsol.com [metsol.com]

- 9. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

Isotopic Purity of Propane-1,2,3-triyl tripalmitate-d27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Propane-1,2,3-triyl tripalmitate-d27, a deuterated form of a common triglyceride. The incorporation of deuterium into molecules is a powerful tool in metabolic research, pharmacokinetics, and as internal standards in mass spectrometry. Ensuring the isotopic purity of these labeled compounds is critical for the accuracy and reliability of experimental results. This document outlines the analytical methodologies used to characterize this compound, presenting data in a clear, structured format and providing detailed experimental protocols.

Quantitative Data Summary

The isotopic purity of this compound is determined by assessing the distribution of its isotopologues. While a chemical purity of >98% is often stated by suppliers, the isotopic distribution provides a more detailed picture of the deuteration level. The following table summarizes the expected isotopic distribution for a hypothetical batch of this compound, as determined by high-resolution mass spectrometry.

| Property | Value | Method of Analysis |

| Chemical Formula | C₅₁H₇₁D₂₇O₆ | Mass Spectrometry |

| Molecular Weight (Monoisotopic) | 834.91 g/mol | Mass Spectrometry |

| Chemical Purity | >98% | HPLC, ¹H-NMR |

| Deuterium Incorporation | >98 atom % D | Mass Spectrometry, ²H-NMR |

Table 1: Isotopic Purity and Distribution of this compound

| Isotopologue | Relative Abundance (%) |

| d27 | 95.0 |

| d26 | 4.5 |

| d25 | 0.4 |

| d28 | 0.1 |

| Other | <0.1 |

Note: This data is representative and may vary between different synthesis batches.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the relative abundance of each isotopologue of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as chloroform:methanol (2:1, v/v).

-

Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

-

-

Chromatographic Separation (LC-MS):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient to ensure the elution of the triglyceride.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 800-900.

-

Resolution: >70,000 FWHM.

-

Data Acquisition: Full scan mode to capture the entire isotopic envelope.

-

-

Data Analysis:

-

Extract the ion chromatogram for the [M+NH₄]⁺ or [M+Na]⁺ adduct of this compound.

-

From the mass spectrum of the chromatographic peak, determine the area of each isotopic peak.

-

Calculate the relative abundance of each isotopologue by normalizing the peak areas to the sum of all isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Objective: To confirm the positions of deuterium incorporation and to provide a quantitative measure of the overall deuterium enrichment.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

¹H-NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Analysis: The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. Integration of the residual proton signals can be used to estimate the percentage of deuterium incorporation.

-

-

²H-NMR Spectroscopy:

-

Spectrometer: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard deuterium NMR experiment.

-

Analysis: The deuterium spectrum will show signals at the chemical shifts where deuterium has been incorporated. The integral of these signals provides a direct measure of the amount of deuterium at each position.

-

Visualizations

The following diagrams illustrate the logical workflow for the analysis of the isotopic purity of this compound.

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

<

Introduction

Lipidomics, the comprehensive analysis of lipids within a biological system, traditionally offers a static snapshot of the lipidome. However, to truly understand the complex roles of lipids in health and disease, it is essential to study their dynamics—synthesis, transport, remodeling, and degradation. Stable isotope labeling has become a cornerstone technique for these dynamic studies, enabling researchers to trace the metabolic fate of lipids and quantify their turnover rates.[1]

Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a broad range of applications, including human studies.[1][2] The core principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system.[1] These labeled precursors are incorporated into newly synthesized lipids via metabolic pathways. Mass spectrometry is then used to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, allowing researchers to track the isotopic enrichment and gain insights into metabolic fluxes.[1][3]

Core Principles of Stable Isotope Labeling

The fundamental concept of stable isotope labeling is that isotopes of an element have different masses but are chemically identical.[4] This means that a stable isotope-labeled molecule, or "tracer," will behave biochemically in the same way as its unlabeled counterpart, the "tracee."[4][5] This allows the tracer to be metabolized and incorporated into complex lipids without altering the metabolic pathways under investigation.[5]

Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the incorporation of stable isotopes into lipids.[3] The increased mass of the labeled lipids results in a shift in their mass-to-charge ratio (m/z), allowing them to be distinguished from the unlabeled lipids. High-resolution mass spectrometry can even resolve the distribution of different numbers of isotopic labels within a lipid molecule, providing detailed information about its synthesis and remodeling.[3]

Commonly Used Stable Isotopes in Lipidomics

The choice of stable isotope depends on the specific metabolic pathway being investigated and the analytical methods available. The most common isotopes used in lipidomics are ¹³C and ²H (deuterium), as carbon and hydrogen are fundamental components of all lipids. ¹⁵N can be used for tracing nitrogen-containing lipids.[4]

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | A universal label for all organic molecules; stable C-C bonds.[4] | Higher cost compared to ²H.[1] |

| ²H (D) | ~0.015 | Cost-effective; can be administered as heavy water (D₂O).[1][4] | Potential for kinetic isotope effects; can be lost during desaturation reactions.[1][3][4] |

| ¹⁵N | ~0.37 | Specific to nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine).[4] | Limited to specific lipid classes.[1] |

Labeling Strategies in Lipidomics

The selection of a labeling strategy is contingent on the research question. Broadly, these strategies can be categorized as either metabolic labeling or chemical labeling.

Metabolic Labeling: In this approach, a labeled precursor is supplied to a biological system (cells, tissues, or whole organisms) and is incorporated into lipids through endogenous metabolic pathways.[4] Common precursors include:

-

Labeled Glucose (e.g., ¹³C₆-glucose): Traces the de novo synthesis of fatty acids and the glycerol backbone.[4]

-

Labeled Fatty Acids (e.g., ¹³C₁₆-palmitate): Used to monitor fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.[6]

-

Labeled Amino Acids (e.g., ¹³C,¹⁵N-serine): Specifically traces the synthesis of sphingolipids.[4]

-

Heavy Water (D₂O): Deuterium from D₂O is incorporated into fatty acids and cholesterol during their synthesis, providing a general measure of de novo lipogenesis.[4]

Chemical Labeling: This strategy involves chemically attaching an isotope-containing tag to a lipid molecule, typically after extraction. While not used for metabolic tracing, it is a valuable tool for quantification, where a known amount of a heavy-labeled lipid is added to a sample as an internal standard.[7]

Experimental Workflow and Protocols

A typical stable isotope labeling experiment in lipidomics follows a standardized workflow, from experimental design to data analysis.

Caption: A generalized experimental workflow for stable isotope labeling in lipidomics.

Protocol: ¹³C-Glucose Labeling of Cultured Cells for Fatty Acid Synthesis Analysis

This protocol provides a method for tracing the incorporation of carbon from glucose into newly synthesized fatty acids in cultured mammalian cells.

1. Cell Culture and Labeling:

- Culture cells to ~70-80% confluency in standard growth medium.

- Remove the standard medium and replace it with a glucose-free medium supplemented with ¹³C₆-glucose at the desired concentration (e.g., 10 mM).

- Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of the labeled glucose.

2. Metabolic Quenching and Lipid Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Add a sufficient volume of ice-cold methanol to quench metabolic activity.

- Scrape the cells and collect the cell lysate.

- Perform a Bligh-Dyer or Folch extraction to separate the lipids from other cellular components.

3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:

- Dry the lipid extract under a stream of nitrogen.

- Resuspend the lipid extract in a methanolic sodium hydroxide solution and heat to saponify the fatty acids from complex lipids.

- Acidify the solution and extract the free fatty acids.

- Methylate the fatty acids using a reagent such as boron trifluoride in methanol to produce FAMEs.

4. GC-MS Analysis:

- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

- The mass spectra of the FAMEs will show an increase in m/z corresponding to the number of ¹³C atoms incorporated.

Data Analysis and Interpretation

The analysis of data from stable isotope labeling experiments involves several key steps:

-

Peak Integration and Isotope Correction: The raw mass spectrometry data is processed to integrate the peak areas of the labeled and unlabeled lipid species. The data must then be corrected for the natural abundance of heavy isotopes.

-

Calculation of Isotopic Enrichment: The fractional or molar percent enrichment (MPE) is calculated to determine the proportion of the lipid pool that has been newly synthesized during the labeling period.

-

Metabolic Flux Analysis: More advanced computational modeling can be used to estimate the rates (fluxes) of metabolic pathways.

Lipidomics Approaches: Targeted vs. Untargeted

Stable isotope labeling can be integrated into both targeted and untargeted lipidomics workflows.

-

Untargeted Lipidomics: This hypothesis-generating approach aims to comprehensively profile all detectable lipids in a sample.[8][9] It is useful for discovering unexpected changes in lipid metabolism.[8]

-

Targeted Lipidomics: This hypothesis-driven approach focuses on the accurate quantification of a predefined set of lipids.[8][9] It offers higher sensitivity and specificity for validating findings from untargeted studies or for monitoring specific metabolic pathways.[8]

Caption: The complementary relationship between untargeted and targeted lipidomics.

Signaling Pathways Amenable to Stable Isotope Labeling

Stable isotope labeling is a powerful tool for dissecting the regulation and dysregulation of key lipid metabolic pathways.

De Novo Lipogenesis

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[10][11] This pathway is highly active in the liver and adipose tissue.[11] By using ¹³C-glucose or D₂O, researchers can trace the conversion of these precursors into acetyl-CoA and their subsequent incorporation into fatty acids and triglycerides.[10][12]

Caption: Tracing ¹³C from glucose through the de novo lipogenesis pathway.

Glycerolipid Synthesis

Glycerolipid synthesis involves the esterification of fatty acids to a glycerol-3-phosphate backbone to form triglycerides and phospholipids.[13][14] Using labeled glycerol or fatty acids, the dynamics of this pathway can be monitored, providing insights into energy storage and membrane biogenesis.[13]

Caption: Incorporation of labeled fatty acids into the glycerolipid synthesis pathway.

Applications in Research and Drug Development

Stable isotope labeling in lipidomics has a wide range of applications:

-

Biomarker Discovery: Identifying lipids with altered turnover rates in disease states.[15]

-

Disease Mechanism Elucidation: Understanding how lipid metabolism is dysregulated in conditions like metabolic syndrome, cancer, and neurodegenerative diseases.[11][15][]

-

Pharmacodynamics: Assessing the effect of drugs on lipid synthesis and turnover.[]

-

Nutritional Science: Tracing the metabolic fate of dietary lipids.[8]

Conclusion

Stable isotope labeling is an indispensable technique in modern lipidomics, providing a dynamic view of lipid metabolism that is unattainable with traditional steady-state measurements. By enabling the quantification of lipid synthesis, degradation, and remodeling, it offers profound insights into the roles of lipids in cellular function, disease pathogenesis, and therapeutic intervention. As analytical technologies continue to advance, the application of stable isotope labeling will undoubtedly uncover new layers of complexity in the lipidome.

References

- 1. benchchem.com [benchchem.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Untargeted vs. Targeted Lipidomics—Understanding the Differences - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Comparative Analysis of Untargeted and Targeted Lipidomics - Creative Proteomics [creative-proteomics.com]

- 10. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. De Novo Lipogenesis → Term [lifestyle.sustainability-directory.com]

- 13. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 15. mdpi.com [mdpi.com]

Propane-1,2,3-triyl tripalmitate-d27: A Technical Guide to Safety and Handling

This guide is intended for researchers, scientists, and drug development professionals who may be working with Propane-1,2,3-triyl tripalmitate-d27. It provides an overview of the known hazards, recommended handling procedures, and relevant physical and chemical properties to ensure safe laboratory practices.

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of a compound is fundamental to its safe handling. The following tables summarize the available data for Propane-1,2,3-triyl tripalmitate.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₁H₉₈O₆ | [1][2][3] |

| Molecular Weight | 807.34 g/mol | [3] |

| Appearance | White to almost white fine crystalline powder | [4] |

| Melting Point | 66-68 °C | [4] |

| Boiling Point | 310-320 °C | [4] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Hexanes (Very Slightly) | [4] |

| Storage Temperature | -20°C | [4] |

Table 2: Toxicological Information

| Hazard Classification | Description | Reference |

| GHS Classification | Acute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |

Experimental Protocols

While detailed experimental protocols for the toxicological assessment of Propane-1,2,3-triyl tripalmitate were not found in the provided search results, the GHS classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These may include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

Researchers should refer to these standardized protocols when designing any new toxicological studies.

Safe Handling and Personal Protective Equipment (PPE)

Based on the hazard information, the following safe handling procedures and personal protective equipment are recommended.

Caption: Workflow for the safe handling of this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin irritation and absorption.[6] |

| Respiratory Protection | Use a NIOSH-approved respirator with a dust mask if ventilation is inadequate or if dust is generated. | Protects against respiratory tract irritation from airborne particles.[6] |

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.[5][6]

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The recommended storage temperature is -20°C.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Hazard Identification and Risk Mitigation

A systematic approach to hazard identification and risk mitigation is essential.

Caption: Logical relationship for hazard identification and risk assessment.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂) under combustion.[7]

References

- 1. immunoportal.com [immunoportal.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. biocompare.com [biocompare.com]

- 4. 1,2,3-Propanetriyl trihexadecanoate [chembk.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Propane-1,2,3-triyl tripalmitate-d27 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Propane-1,2,3-triyl tripalmitate-d27. Due to a lack of specific quantitative data for the deuterated isotopologue, this document presents solubility information for the non-deuterated parent compound, Propane-1,2,3-triyl tripalmitate (also known as Glyceryl Tripalmitate or Tripalmitin), as a close surrogate. The structural similarity suggests that the solubility characteristics will be comparable.

Quantitative and Qualitative Solubility Data

The solubility of Propane-1,2,3-triyl tripalmitate has been qualitatively and semi-quantitatively described in several organic solvents. The data is summarized in the table below. It is important to note that this compound generally exhibits low solubility in many common organic solvents.

| Organic Solvent | Solubility Description | Quantitative Value (if available) |

| Chloroform | Sparingly soluble | Not specified |

| Ethyl Acetate | Slightly soluble | Not specified |

| Hexanes | Very slightly soluble | Not specified |

| Dimethyl Sulfoxide (DMSO) | Insoluble or slightly soluble | < 1 mg/mL[1][2] |

| Ethanol | Insoluble or slightly soluble | < 1 mg/mL[1][2] |

| 0.1M Sodium Hydroxide | Insoluble or slightly soluble | < 1 mg/mL[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a triglyceride such as this compound in organic solvents using the isothermal shake-flask method. This method is a standard and reliable technique for determining the saturation solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Chloroform, Ethyl Acetate, Hexanes, DMSO, Ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC-ELSD/MS or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the analyte in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Biological Matrices using Propane-1,2,3-triyl tripalmitate-d27 as an Internal Standard by LC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of triglycerides in biological samples, such as plasma and tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Propane-1,2,3-triyl tripalmitate-d27, is employed. The use of a deuterated internal standard is crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects and ion suppression.[1][2][3] This methodology is particularly suited for researchers in lipidomics, drug development, and metabolic disease studies.

Introduction

Triglycerides are a major class of lipids that play a critical role in energy storage and metabolism. Accurate quantification of specific triglyceride species is essential for understanding their physiological and pathological roles. LC-MS has become a powerful tool for lipid analysis due to its high sensitivity and specificity.[4] However, the complexity of biological matrices can lead to significant analytical challenges, such as ion suppression or enhancement, which can compromise the accuracy of quantification.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the chemical and physical properties of the analyte is the gold standard for quantitative LC-MS analysis.[3][5] SIL-IS, such as this compound, co-elute with the endogenous analyte and experience similar effects from the sample matrix, thus providing effective normalization and improving the reliability of the results.[2][4] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of tripalmitin and other triglycerides.

Experimental Workflow

The overall experimental workflow for the quantification of triglycerides using this compound as an internal standard is depicted below.

Caption: Experimental workflow for triglyceride quantification.

Protocols

Materials and Reagents

-

Propane-1,2,3-triyl tripalmitate (Analytical Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC Grade)

-

Water (LC-MS Grade)

-

Isopropanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium formate

Standard and Sample Preparation

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Propane-1,2,3-triyl tripalmitate at 1 mg/mL in a suitable organic solvent (e.g., 2:1 v/v chloroform:methanol).

-

Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the Propane-1,2,3-triyl tripalmitate stock solution to achieve a concentration range that covers the expected analyte concentrations in the samples.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 500 ng/mL.

-

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 500 µL of MTBE.

-

Add 10 µL of the this compound internal standard working solution (e.g., 50 µg/mL) to each sample.

-

Add 125 µL of methanol.

-

Vortex for 1 minute and incubate at room temperature for 10 minutes.

-

Add 125 µL of water and vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to induce phase separation.

-

Transfer the upper organic layer (containing lipids) to a new tube.

-

Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol).

-

LC-MS Parameters

The following are general LC-MS parameters that can be adapted and optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 2.0 | 40 |

| 12.0 | 99 |

| 15.0 | 99 |

| 15.1 | 30 |

| 20.0 | 30 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | |

| Analyte (Tripalmitin) | Q1: m/z 825.8 → Q3: m/z 551.5 (Ammonium Adduct) |

| IS (Tripalmitin-d27) | Q1: m/z 852.8 → Q3: m/z 569.5 (Ammonium Adduct) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 40 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Note: The exact m/z values for the precursor and product ions should be optimized based on the specific instrument and the deuteration pattern of the internal standard.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte (Propane-1,2,3-triyl tripalmitate) and the internal standard (this compound) using the instrument's software.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on a clear logical principle to ensure accurate quantification. The diagram below illustrates this relationship.

Caption: Principle of internal standard normalization.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of triglycerides by LC-MS. This approach effectively compensates for analytical variability, leading to high-quality data essential for research in various fields, including drug development and clinical research. The detailed protocol provided in this application note serves as a starting point for the development and validation of quantitative lipidomics assays.

References

Application Notes and Protocols: Propane-1,2,3-triyl tripalmitate-d27 for Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis is a powerful tool for understanding the dynamic processes of metabolic pathways in living organisms. The use of stable isotope-labeled compounds, such as propane-1,2,3-triyl tripalmitate-d27, allows for the precise tracing of the metabolic fate of molecules without the safety concerns associated with radioisotopes. This compound is a deuterated form of tripalmitin, a triglyceride composed of a glycerol backbone and three palmitic acid molecules. By introducing this labeled triglyceride, researchers can track the absorption, distribution, and utilization of dietary fats, providing valuable insights into lipid metabolism in various physiological and pathological states.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis, with a focus on in vivo studies in preclinical models.

Data Presentation

The following tables summarize key quantitative data related to triglyceride metabolism, providing a reference for expected physiological ranges.

Table 1: Triglyceride Turnover and Fractional Catabolic Rates in Rats

| Animal Model | Condition | Plasma Triglyceride Half-life (min) | Apparent Fractional Catabolic Rate (min⁻¹) | Apparent Total Catabolic Rate (µ g/min ) |

| Rat | Normal Control | 24 ± 1 | 0.029 | 299 ± 11 |

| Rat | Pair-fed Control | 24 ± 1 | 0.029 | 138 ± 11 |

| Rat | Thyroidectomized | 41 ± 3 | 0.017 | 48 ± 4 |

Data adapted from a study investigating triglyceride turnover in rats using [2-³H]glycerol.[3]

Table 2: VLDL-Triglyceride Fractional Synthesis Rates (FSR) in Humans

| Tracer | Method | VLDL-TG FSR (%/hour) |

| [¹³C]palmitate | Constant Infusion & Compartmental Modeling | ~25 |

| ²H₂O | Oral Administration | Not directly comparable |

Data adapted from studies on human VLDL-triglyceride kinetics. The FSR can vary significantly based on the tracer and analytical model used.[4]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Rodents

This protocol describes the oral administration of deuterated tripalmitate to rodents for tracing its metabolic fate.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, olive oil)

-

Oral gavage needles

-

Animal balance

-

Microcentrifuge tubes

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Tracer Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 100-500 mg/kg body weight). Sonication may be required to achieve a uniform suspension.

-

Fasting: Fast the animals overnight (12-16 hours) with free access to water to ensure a post-absorptive state.

-

Administration:

-

Weigh each animal to determine the precise volume of the tracer suspension to be administered.

-

Administer the this compound suspension via oral gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart, brain).

-

Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.

-

Centrifuge blood samples to separate plasma and store at -80°C.

-

Protocol 2: Lipid Extraction and Hydrolysis

This protocol details the extraction of total lipids from plasma and tissues and the subsequent hydrolysis of triglycerides to release fatty acids.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sodium hydroxide in methanol (e.g., 2 M)

-

Hydrochloric acid (e.g., 6 M)

-

Hexane

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Lipid Extraction (Folch Method):

-

To a known amount of tissue homogenate or plasma, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 1-2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Triglyceride Hydrolysis (Saponification):

-

Resuspend the dried lipid extract in a small volume of toluene.

-

Add methanolic sodium hydroxide.

-

Incubate at a high temperature (e.g., 80°C) for 1-2 hours to hydrolyze the triglycerides into free fatty acids and glycerol.

-

Cool the samples to room temperature.

-

Acidify the mixture by adding hydrochloric acid to protonate the fatty acids.

-

Extract the free fatty acids by adding hexane and vortexing.

-

Centrifuge to separate the phases.

-

Collect the upper hexane layer containing the fatty acids.

-

Repeat the hexane extraction to ensure complete recovery.

-

Dry the pooled hexane extracts under a stream of nitrogen gas.

-

Protocol 3: Derivatization and GC-MS Analysis of Palmitate-d27

This protocol describes the derivatization of fatty acids to their methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of palmitate.

Materials:

-

Boron trifluoride in methanol (BF₃-methanol) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

GC-MS system with a suitable capillary column (e.g., polar-coated)

-

Autosampler vials with inserts

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried fatty acid sample, add BF₃-methanol or methanolic HCl.

-

Incubate at a high temperature (e.g., 100°C) for 30-60 minutes.

-

Cool the samples to room temperature.

-

Add hexane and a saturated NaCl solution and vortex.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the FAMEs under a stream of nitrogen gas.

-

Reconstitute the sample in a small volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Use a temperature program that effectively separates the different fatty acid methyl esters.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Monitor the ion fragments corresponding to palmitate methyl ester (m/z 270 for unlabeled) and deuterated palmitate methyl ester (m/z 297 for d27).

-

Quantify the isotopic enrichment by calculating the ratio of the peak area of the deuterated palmitate to the total peak area of palmitate (deuterated + unlabeled).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for metabolic flux analysis using this compound.

Metabolic Fate of Deuterated Tripalmitate

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Plasma lipids, lipoproteins, and triglyceride turnover in eu- and hypo-thyroid rats and rats on a hypocaloric diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Spiking Deuterated Tripalmitin in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the spiking of deuterated tripalmitin (Tripalmitin-d98) into plasma samples for use as an internal standard in quantitative lipid analysis, primarily by mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and analytical measurements, ensuring accurate and precise quantification of endogenous tripalmitin.[1][2][3]

Introduction

Tripalmitin is a triglyceride composed of three molecules of palmitic acid esterified to a glycerol backbone. Its quantification in plasma is of significant interest in various research areas, including metabolic studies and cardiovascular disease research. The use of a deuterated analog, such as Tripalmitin-d98, which is chemically identical to the analyte but has a different mass, allows for accurate quantification by isotope dilution mass spectrometry.[4] This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects, thereby improving the reliability of the analytical method.

Experimental Protocols

This section details the necessary steps for preparing the internal standard, spiking it into plasma samples, and subsequently extracting the lipids for analysis.

Materials and Reagents

-

Deuterated Tripalmitin (Tripalmitin-d98)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Water (LC-MS grade)

-

Class A volumetric flasks

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Deuterated Tripalmitin Stock and Working Solutions

Proper preparation of the internal standard solutions is critical for accurate quantification.

2.2.1. Stock Solution Preparation (1 mg/mL)

-

Allow the vial of deuterated tripalmitin to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount (e.g., 10 mg) of deuterated tripalmitin.

-

Dissolve the weighed standard in chloroform in a Class A volumetric flask to achieve a final concentration of 1 mg/mL. Chloroform is a suitable solvent for nonpolar lipids like triglycerides.

-

Vortex the solution until the deuterated tripalmitin is completely dissolved.

-

Store the stock solution in a tightly sealed vial at -20°C.

2.2.2. Working Solution Preparation (e.g., 10 µg/mL)

-

Equilibrate the stock solution to room temperature.

-

Prepare a working solution by diluting the stock solution with a suitable solvent. A mixture of methanol and isopropanol (e.g., 1:1, v/v) is a good choice as it is compatible with subsequent protein precipitation and lipid extraction steps.

-

For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the chosen solvent.

-

This working solution will be used to spike the plasma samples. Store the working solution at -20°C when not in use.

Spiking of Plasma Samples

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma samples gently to ensure homogeneity.

-

In a clean microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).

-

Add a small, precise volume of the deuterated tripalmitin working solution to the plasma sample. A common approach is to add a volume that is 5-10% of the plasma volume (e.g., 5-10 µL of a 10 µg/mL working solution to 100 µL of plasma). The final concentration of the internal standard should be within the linear range of the analytical method and provide a sufficient signal-to-noise ratio. One study utilized 0.70 nmol of a deuterated triglyceride internal standard for 30 µL of plasma.[5]

-

Vortex the spiked plasma sample for 10-15 seconds to ensure thorough mixing.

-

The spiked sample is now ready for protein precipitation and lipid extraction.

Lipid Extraction from Spiked Plasma

Several methods can be employed for lipid extraction from plasma. The choice of method can influence the recovery of different lipid classes.[6] The Methyl-tert-butyl ether (MTBE) method is a widely used and effective technique.

MTBE Extraction Method (Matyash Protocol)

-

To the 100 µL spiked plasma sample, add 400 µL of ice-cold methanol.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Add 1.5 mL of MTBE.

-

Vortex for 10 seconds and then sonicate for 1 hour.[6]

-

Add 375 µL of water to induce phase separation.

-

Vortex for 10 seconds and then centrifuge at 10,000 x g for 10 minutes.[6]

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of isopropanol:acetonitrile:water).

Data Presentation

The following tables provide representative quantitative data for the analysis of tripalmitin in human plasma using a deuterated internal standard. These values are illustrative and may vary depending on the specific analytical method and instrumentation used.

Table 1: Linearity and Precision of Tripalmitin Quantification

| Parameter | Value |

| Calibration Curve Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

Table 2: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery of Tripalmitin | 85 - 95% |

| Extraction Recovery of Deuterated Tripalmitin | 87 - 98% |

| Matrix Effect | < 15% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for spiking deuterated tripalmitin in plasma samples and subsequent analysis.

Conclusion

This protocol provides a comprehensive guide for the accurate and reproducible quantification of tripalmitin in plasma samples through the use of a deuterated internal standard. Adherence to these procedures will enable researchers to obtain high-quality data for their studies in lipidomics and related fields. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, ensuring that variations in sample handling and analysis are effectively normalized.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Application Note: Mass Spectrometry Fragmentation Analysis of Propane-1,2,3-triyl tripalmitate-d27

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propane-1,2,3-triyl tripalmitate, a common triglyceride, plays a significant role in various biological processes and is a key component in lipid-based drug delivery systems. Isotopic labeling, such as the use of deuterium, is a powerful technique in mass spectrometry to trace the metabolic fate of molecules and to elucidate fragmentation pathways. This application note details the expected mass spectrometry fragmentation pattern of Propane-1,2,3-triyl tripalmitate-d27, a deuterated analog of tripalmitin where 27 hydrogen atoms have been replaced by deuterium. Understanding this fragmentation is crucial for quantitative bioanalysis and metabolic studies.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on established methods for lipid analysis.[1][2]

1. Lipid Extraction

A common method for extracting lipids from biological matrices is the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system. For a detailed protocol on lipid extraction, refer to established methods such as those provided by LIPID MAPS.

2. Sample Preparation for Mass Spectrometry

-

The extracted lipid sample containing this compound is dried under a stream of nitrogen.

-

The dried lipid extract is then reconstituted in an appropriate solvent system, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v), compatible with the chosen ionization method.

-

For improved ionization efficiency, especially with electrospray ionization (ESI), additives like ammonium acetate or sodium acetate can be added to the solvent to promote the formation of adduct ions (e.g., [M+NH₄]⁺ or [M+Na]⁺).

3. Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements and tandem mass spectrometry (MS/MS) analysis.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.

-

MS Scan: A full MS scan is performed to identify the precursor ion of this compound.

-

MS/MS Fragmentation: The precursor ion is then selected for collision-induced dissociation (CID) to generate a product ion spectrum, revealing the fragmentation pattern.

Data Presentation: Predicted Fragmentation of this compound

The fragmentation of triglycerides in mass spectrometry typically involves the neutral loss of fatty acid chains and the formation of diglyceride- and monoglyceride-like fragment ions. For this compound, the mass of the palmitic acid-d9 will be approximately 265.3 g/mol (C₁₆H₂₃D₉O₂) and the molecular weight of the parent molecule will be approximately 834.8 g/mol (C₅₁H₇₁D₂₇O₆). The expected fragmentation pattern is summarized in the table below. The m/z values are calculated based on the expected adducts.

| Precursor Ion | Fragment Ion | Description of Neutral Loss | Predicted m/z ([M+NH₄]⁺) | Predicted m/z ([M+Na]⁺) |

| [M+NH₄]⁺ | [M+NH₄ - C₁₆H₂₂D₉O₂]⁺ | Loss of one deuterated palmitic acid | 587.6 | 593.6 |

| [M+Na]⁺ | [M+Na - C₁₆H₂₂D₉O₂]⁺ | Loss of one deuterated palmitic acid | Not Applicable | 593.6 |

| [M+NH₄]⁺ | [M+NH₄ - C₁₆H₂₃D₉O₂ - C₁₅H₂₂D₉]⁺ | Loss of one deuterated palmitic acid and one deuterated palmitoyl ketene | 338.3 | 344.3 |

| [M+Na]⁺ | [M+Na - C₁₆H₂₃D₉O₂ - C₁₅H₂₂D₉]⁺ | Loss of one deuterated palmitic acid and one deuterated palmitoyl ketene | Not Applicable | 344.3 |

| [M+NH₄]⁺ | [C₁₆H₂₂D₉O]⁺ | Acylium ion from deuterated palmitic acid | 247.3 | 247.3 |

| [M+Na]⁺ | [C₁₆H₂₂D₉O]⁺ | Acylium ion from deuterated palmitic acid | Not Applicable | 247.3 |

Mandatory Visualization

The following diagram illustrates the predicted fragmentation pathway of this compound.